Fluproquazone - 40507-23-1

Fluproquazone

Catalog Number: EVT-268361
CAS Number: 40507-23-1
Molecular Formula: C18H17FN2O
Molecular Weight: 296.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fluproquazone a quinazolinone derivative with potent analgesic, antipyretic, and anti-inflammatory effects. It was withdrawn during development due to liver toxicity.
Source and Classification

Fluproquazone is classified as a quinazoline derivative, a group of compounds that have shown significant pharmacological potential. It is primarily recognized for its antibacterial properties and has been explored for various therapeutic applications. The compound's structure allows it to interact with biological targets effectively, making it a subject of interest in medicinal chemistry .

Synthesis Analysis

The synthesis of Fluproquazone typically involves several key steps:

  1. Initial Reaction: The synthesis often begins with anthranilic acid, which is treated with acetic anhydride to form an acylated intermediate.
  2. Formation of Quinazoline: This intermediate undergoes cyclization with urea or similar reactants under elevated temperatures (around 200 °C) to form the quinazoline core.
  3. Chlorination: The quinazoline derivative is then chlorinated using phosphoryl chloride in the presence of a base such as N,N-diisopropylethylamine. This step is crucial for introducing halogen substituents that enhance biological activity.
  4. Purification: The final product is purified through recrystallization or chromatography techniques to obtain Fluproquazone in high purity .
Molecular Structure Analysis

Fluproquazone features a complex molecular structure characterized by a quinazoline ring system. Key structural parameters include:

  • Molecular Formula: C₁₂H₉BrClN₂O
  • Crystal System: Triclinic
  • Space Group: P-1
  • Unit Cell Parameters:
    • a=4.91550(10) a=4.91550(10)\,\text{ }
    • b=11.4764(2) b=11.4764(2)\,\text{ }
    • c=12.1670(3) c=12.1670(3)\,\text{ }
    • Volume = 638.11(4) 3638.11(4)\,\text{ }^3

The molecular structure has been analyzed using various computational methods, including Density Functional Theory (DFT), which provides insights into the electronic properties and stability of the compound .

Chemical Reactions Analysis

Fluproquazone participates in several chemical reactions that are pivotal for its functionality:

  • Electrophilic Substitution: The aromatic nature of the quinazoline ring allows for electrophilic aromatic substitution reactions, which can introduce various substituents at different positions on the ring.
  • Nucleophilic Attack: The presence of halogens makes Fluproquazone susceptible to nucleophilic attack, facilitating further functionalization.
  • Hydrogen Bonding Interactions: Studies have indicated strong intermolecular hydrogen bonding interactions that play a significant role in its crystallization and stability .
Mechanism of Action

Fluproquazone exhibits its biological effects primarily through inhibition of bacterial enzymes and interference with cellular processes. Its mechanism of action is believed to involve:

  • Targeting Enzymatic Pathways: Fluproquazone may inhibit specific enzymes critical for bacterial growth and replication, thus exhibiting antibacterial activity.
  • Disruption of Cellular Functions: By interacting with various cellular components, it can disrupt metabolic pathways essential for bacterial survival .
Physical and Chemical Properties Analysis

Fluproquazone possesses several notable physical and chemical properties:

  • Solubility: It exhibits variable solubility in organic solvents such as dichloromethane and may have limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data can vary based on purity but generally falls within expected ranges for quinazolines.

These properties are crucial for determining its applicability in pharmaceutical formulations .

Applications

Fluproquazone has been explored for various scientific applications:

  • Antibacterial Agent: Its primary application lies in its antibacterial properties, making it a candidate for treating infections caused by resistant strains of bacteria.
  • Pharmacological Research: Ongoing studies are investigating its potential as a lead compound for developing new drugs targeting specific bacterial enzymes.
  • Chemical Synthesis Research: Fluproquazone serves as a building block in synthesizing more complex heterocyclic compounds with potential therapeutic benefits .
Historical Context and Development of Fluproquazone

Discovery and Initial Synthesis by Sandoz Laboratories

Fluproquazone (development code RF 46-790) was synthesized and characterized in the late 1970s by researchers at Sandoz Laboratories (now Novartis) as part of a focused effort to develop novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy profiles. This quinazolinone derivative emerged from systematic structural modifications of the core quinazolinone scaffold, specifically designed to enhance analgesic and anti-inflammatory properties while maintaining favorable physicochemical characteristics [1]. The compound was identified through rigorous in vitro and animal model screening that evaluated its potency against established pain and inflammation biomarkers [1].

The molecular structure of fluproquazone features a fluorinated aromatic system coupled with an alkyl-substituted quinazolinone core, represented by the IUPAC name 4-(4-fluorophenyl)-7-methyl-1-propan-2-ylquinazolin-2-one. This specific arrangement of substituents—particularly the 4-fluorophenyl group at position 4 and the isopropyl group at the N1 position—was found to be critical for its potent biological activity. The molecular formula was established as C₁₈H₁₇FN₂O with a molar mass of 296.339 g/mol, parameters that supported favorable lipophilicity and membrane permeability in preclinical assessments [1] [2]. The compound was assigned the CAS registry number 68373-14-8 and entered development under the proposed trade name Tormosyl, positioning it as a potential therapeutic agent for inflammatory pain conditions [1].

Table 1: Key Chemical Properties of Fluproquazone

PropertyValue
IUPAC Name4-(4-fluorophenyl)-7-methyl-1-propan-2-ylquinazolin-2-one
Molecular FormulaC₁₈H₁₇FN₂O
Molar Mass296.339 g/mol
CAS Registry Number68373-14-8
Development CodeRF 46-790
Proposed Trade NameTormosyl

Classification Within the Quinazolinone Derivative Family

Quinazolinones represent a structurally diverse class of nitrogen-containing heterocyclic compounds characterized by a fused benzene and pyrimidine ring system. Fluproquazone belongs specifically to the 2(1H)-quinazolinone subclass, distinguished by a carbonyl group at the C2 position and an isopropyl substituent on the N1 nitrogen [1] [7]. This classification is significant as the position and nature of substituents directly influence pharmacological activity, membrane permeability, and metabolic stability [2].

Within the broader quinazolinone family, fluproquazone exhibits distinct structural features that differentiate it from both earlier and contemporary derivatives:

  • Position 2 Modification: Unlike 4(3H)-quinazolinones like the sedative afloqualone (which features a 3-aminomethyl group), fluproquazone's carbonyl group at C2 creates a hydrogen-bond acceptor site that potentially enhances target interactions [1] [2].
  • Position 7 Methyl Group: This electron-donating alkyl substituent is absent in many classical quinazolinones (e.g., the antifungal albaconazole) and may contribute to enhanced metabolic stability and altered electron distribution across the fused ring system [1] [7].
  • N1 Isopropyl Group: The branched alkyl chain at N1 contrasts with the piperazine rings commonly found in antibacterial quinolones and provides substantial steric bulk that likely influences receptor binding pocket interactions [1].

Table 2: Structural Classification of Fluproquazone Among Quinazolinone Derivatives

CompoundCore StructureR1 (Position)R2 (Position)R3 (Position)Primary Indication
Fluproquazone2(1H)-quinazolinoneIsopropyl (N1)H (3)4-Fluorophenyl (4), 7-MethylNSAID/Analgesic
Afloqualone4(3H)-quinazolinoneAminoethyl (N3)Fluoroethyl (2)-Sedative/Muscle relaxant
Febrifugine4(3H)-quinazolinoneHydroxypiperidine (3)H (2)-Antimalarial
IdelalisibQuinazolinonePurine-aminopropyl (N1)Fluoro (5)Phenyl (3)Anticancer (PI3Kδ inhibitor)

The compound’s 4-fluorophenyl moiety at position 4 represents another critical pharmacophoric element shared with certain fluorinated NSAIDs (e.g., flurbiprofen), suggesting a potential role in cyclooxygenase interaction though its precise mechanism remained distinct from traditional COX inhibitors [1] [3]. Unlike many contemporary quinazolinones developed as tyrosine kinase inhibitors (e.g., anticancer agents like erlotinib), fluproquazone’s pharmacological profile centered on systemic anti-inflammatory and analgesic effects rather than targeted kinase inhibition [2] [3].

Chronological Evolution of Preclinical Research Efforts

The preclinical development of fluproquazone followed a structured pathway from initial synthesis through comprehensive pharmacological profiling, spanning approximately 1978-1986. Early efficacy studies focused on establishing its analgesic, antipyretic, and anti-inflammatory potency relative to established therapeutics:

  • 1981: Mohing, Suckert, and Lataste conducted comparative analgesic studies in postoperative pain models, demonstrating fluproquazone's superiority over placebo and non-inferiority to established analgesics. Their research highlighted its dose-dependent efficacy in visceral and somatic pain pathways [1].
  • 1981: Fankhauser et al. published pivotal work on the compound's antipyretic activity in human models, establishing its ability to significantly reduce fever in volunteers with induced pyrexia. This study provided the first clinical-translational evidence of its bioactivity [1].
  • 1982: Wheatley's research expanded on its analgesic properties in rheumatic disease models, noting its potent central and peripheral effects at lower molar concentrations than aspirin or indomethacin [1].
  • 1986: Haanaes, Benterud, and Skoglund conducted direct comparative studies against paracetamol (acetaminophen) in postoperative dental pain, confirming fluproquazone's superior duration of action and statistically significant reduction in analgesic requirements [1].

These investigations collectively positioned fluproquazone as a promising broad-spectrum anti-inflammatory agent with a unique mechanism distinct from both NSAIDs and opioids. Its pharmacokinetic profile in animal models suggested favorable absorption and distribution characteristics, though detailed metabolic studies remained limited [1].

Table 3: Key Preclinical Studies of Fluproquazone (RF 46-790)

Study TimelinePrincipal InvestigatorsResearch FocusKey FindingsDevelopment Status
1981Mohing, Suckert, LatastePost-operative pain modelsSuperior analgesia vs. placebo; comparable to opioidsPhase II advancement
1981Fankhauser et al.Antipyretic activity in humansSignificant fever reduction in induced pyrexiaProof-of-concept established
1982WheatleyRheumatic pain modelsPotent central/peripheral effects at low dosesMechanism exploration
1986Haanaes, Benterud, SkoglundDental pain vs. paracetamolLonger duration than paracetamolFinal efficacy confirmation
Mid-1980sUnpublished Sandoz researchLiver toxicity signalsElevated transaminases in repeat-dose studiesDevelopment halted

Properties

CAS Number

40507-23-1

Product Name

Fluproquazone

IUPAC Name

4-(4-fluorophenyl)-7-methyl-1-propan-2-ylquinazolin-2-one

Molecular Formula

C18H17FN2O

Molecular Weight

296.3 g/mol

InChI

InChI=1S/C18H17FN2O/c1-11(2)21-16-10-12(3)4-9-15(16)17(20-18(21)22)13-5-7-14(19)8-6-13/h4-11H,1-3H3

InChI Key

ZWOUXWWGKJBAHQ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C(=NC(=O)N2C(C)C)C3=CC=C(C=C3)F

Solubility

Soluble in DMSO

Synonyms

4-(p-fluorophenyl)-1-isopropyl-7-methyl-quinazolin-2(1H)-one
fluproquazone
RF 46-790

Canonical SMILES

CC1=CC2=C(C=C1)C(=NC(=O)N2C(C)C)C3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.